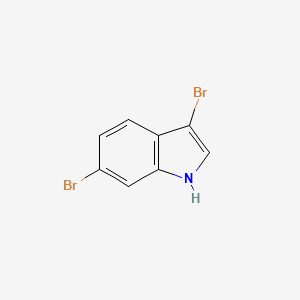

3,6-Dibromo-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAIMBYNTXNOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615995 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74076-56-5 | |

| Record name | 3,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,6-Dibromo-1H-indole, a halogenated indole derivative of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The strategic placement of bromine atoms at the C3 and C6 positions of the indole ring, as seen in 3,6-Dibromo-1H-indole, profoundly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery.[3] This document delves into its core physical and chemical properties, outlines synthetic and analytical methodologies, and explores its relevance in modern therapeutic development.

Core Physicochemical & Structural Properties

3,6-Dibromo-1H-indole is a solid organic compound whose properties are defined by its bicyclic aromatic structure and the presence of two electron-withdrawing bromine substituents. These substituents modulate the electron density of the indole ring system, impacting its reactivity and intermolecular interactions.

Structural and Physical Data Summary

The fundamental properties of 3,6-Dibromo-1H-indole are summarized in the table below. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 3,6-dibromo-1H-indole | [4] |

| Molecular Formula | C₈H₅Br₂N | [4] |

| Molecular Weight | 274.94 g/mol | [4] |

| Exact Mass | 274.87682 Da | [4] |

| CAS Number | 74076-56-5 | [4] |

| Appearance | Expected to be a solid at room temperature | [5] |

| XLogP3 | 3.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Topological Polar Surface Area | 15.8 Ų | [4] |

XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipophilic environments, a key consideration in drug design for membrane permeability.

Molecular Structure and Reactivity

The indole ring is an electron-rich aromatic system.[6] Electrophilic substitution typically occurs at the C3 position due to its higher electron density compared to other positions on the pyrrole ring.[6] In 3,6-Dibromo-1H-indole, the C3 position is already substituted, directing further reactions. The bromine atoms serve a dual role: they are effective leaving groups for cross-coupling reactions and their electron-withdrawing nature deactivates the ring towards further electrophilic substitution while activating specific positions for nucleophilic attack under certain conditions. The N-H proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions.[7]

Synthesis and Characterization Workflow

The reliable synthesis and unambiguous characterization of 3,6-Dibromo-1H-indole are paramount for its use in research and development. Below is a generalized workflow from synthesis to final validation.

Experimental Protocol: Synthesis

The synthesis of 3,6-Dibromo-1H-indole from indole is typically achieved through electrophilic bromination. The C3 position is the most nucleophilic and is brominated first.[8] Subsequent bromination at the C6 position requires harsher conditions or a different strategy, as the first bromine atom deactivates the ring. A common brominating agent is N-Bromosuccinimide (NBS).[9]

Objective: To synthesize 3,6-Dibromo-1H-indole from 6-bromo-1H-indole.

Causality: This protocol starts with 6-bromo-1H-indole to ensure regioselectivity. Direct dibromination of indole can lead to a mixture of products. The C3 position of 6-bromo-1H-indole remains the most activated site for a second electrophilic substitution.

Materials:

-

6-Bromo-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-bromo-1H-indole in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side-product formation.

-

Reagent Addition: Add 1.05 equivalents of NBS portion-wise to the stirred solution over 15-20 minutes. The slight excess of NBS ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 3,6-Dibromo-1H-indole.

Experimental Protocol: Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Objective: To confirm the identity and purity of the synthesized 3,6-Dibromo-1H-indole.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a characteristic downfield singlet for the N-H proton, and distinct signals in the aromatic region for the protons at the C2, C4, C5, and C7 positions. The coupling patterns (doublets, doublet of doublets) will be indicative of the substitution pattern.[10]

-

¹³C NMR: This spectrum will show eight distinct carbon signals. The signals for C3 and C6, being directly attached to bromine, will appear at a characteristic chemical shift.[7]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of dibromination.[11] The measured mass should match the calculated exact mass (274.87682 Da) within a few parts per million (ppm).[4]

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum will confirm the presence of key functional groups. A characteristic sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching from the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[12]

-

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of many FDA-approved drugs.[13] The introduction of bromine atoms, as in 3,6-Dibromo-1H-indole, serves several strategic purposes in drug design:

-

Modulation of Pharmacokinetics: Bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Enhanced Target Binding: The bromine atom can act as a bulky group or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target, such as an enzyme or receptor.[14]

-

Synthetic Handle: The carbon-bromine bonds are versatile synthetic handles for introducing further molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.[7][15]

Derivatives of bromoindoles have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][7] 3,6-Dibromo-1H-indole, therefore, represents a valuable starting material for the synthesis of novel therapeutic candidates.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling 3,6-Dibromo-1H-indole.

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some indole derivatives are sensitive to air and light, so storage under an inert atmosphere in a dark container is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[18]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21575357, 3,6-Dibromo-1h-indole. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763277, 3-Bromo-1h-indole. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150645502, 2,7-dibromo-3,6-ditert-butyl-1H-indole. Available: [Link]

-

The Royal Society of Chemistry (2018). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information Indoles. Available: [Link]

-

ACS Publications (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available: [Link]

-

Wikipedia (2024). Indole. Available: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of indoles. Available: [Link]

-

ResearchGate (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available: [Link]

-

Biological Magnetic Resonance Bank (n.d.). bmse000097 Indole at BMRB. Available: [Link]

-

National Institutes of Health (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129507342, 3,6-Dibromo-1-methylindole. Available: [Link]

-

ResearchGate (2017). 5,6-Dibromo-1H-indole-2,3-dione. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676493, 6-Bromoindole. Available: [Link]

-

MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available: [Link]

- Google Patents (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

PubMed Central (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available: [Link]

-

Cheméo (n.d.). Chemical Properties of Indole (CAS 120-72-9). Available: [Link]

-

NIST WebBook (n.d.). Indole. Available: [Link]

-

News-Medical.Net (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available: [Link]

-

MDPI (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available: [Link]

-

Scientific Research Publishing (2016). Study of Mass Spectra of Some Indole Derivatives. Available: [Link]

-

National Institutes of Health (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Available: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3,6-Dibromo-1h-indole | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. mdpi.com [mdpi.com]

- 15. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-1H-indole

Introduction: The Structural Imperative of 3,6-Dibromo-1H-indole

3,6-Dibromo-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a scaffold, the indole nucleus is a cornerstone of numerous biologically active molecules, and the specific placement of bromine atoms at the 3- and 6-positions profoundly influences its electronic properties, reactivity, and potential as a synthetic intermediate. For researchers in drug development and related fields, unambiguous structural confirmation is not merely a procedural step but the foundation upon which all subsequent research is built.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of 3,6-Dibromo-1H-indole. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in a modern research environment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3,6-Dibromo-1H-indole, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and overall structure.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of solvent and experimental parameters in NMR is critical. A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) is chosen for its ability to dissolve the analyte without producing an interfering proton signal.[1] DMSO-d₆ is particularly useful for indole compounds as it can form a hydrogen bond with the N-H proton, shifting it downfield away from other aromatic signals and often sharpening the peak, making it easier to identify.[2] High-field NMR (e.g., 400 MHz or higher) is recommended to achieve maximum signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons.[3]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The electron-withdrawing effects of the bromine atoms and the aromatic ring currents will deshield the protons, causing them to resonate at characteristic downfield positions (typically >7.0 ppm).[4]

Predicted ¹H NMR Data for 3,6-Dibromo-1H-indole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~11.5 - 12.5 | broad singlet | - |

| H-2 | ~7.5 - 7.7 | singlet | - |

| H-4 | ~7.6 - 7.8 | doublet | J = 8.5 Hz (ortho) |

| H-5 | ~7.2 - 7.4 | doublet | J = 8.5, 1.8 Hz (ortho, meta) |

| H-7 | ~7.9 - 8.1 | doublet | J = 1.8 Hz (meta) |

Interpretation of ¹H NMR Data:

-

N-H Proton (H-1): The proton on the nitrogen is typically the most downfield and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its presence confirms the indole core.

-

C-2 Proton (H-2): The bromine atom at the C-3 position means there are no adjacent protons to couple with H-2, resulting in a sharp singlet. This is a key indicator of C-3 substitution.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring form a distinct splitting pattern. H-4 is ortho to H-5, resulting in a doublet with a large coupling constant (~8.5 Hz). H-5 is coupled to both H-4 (ortho) and H-7 (meta), leading to a doublet of doublets. H-7 is only coupled to H-5 through a weaker meta-coupling, resulting in a doublet with a small coupling constant (~1.8 Hz). This specific pattern confirms the 6-bromo substitution.[5]

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The bromine atoms induce significant downfield shifts on the carbons to which they are attached (ipso-carbons).

Predicted ¹³C NMR Data for 3,6-Dibromo-1H-indole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 - 128 |

| C-3 | ~95 - 100 |

| C-3a | ~128 - 131 |

| C-4 | ~123 - 126 |

| C-5 | ~121 - 124 |

| C-6 | ~115 - 118 |

| C-7 | ~114 - 117 |

| C-7a | ~136 - 139 |

Interpretation of ¹³C NMR Data:

-

C-3 and C-6: These are the ipso-carbons directly attached to the bromine atoms. Their signals are expected to be significantly shifted compared to unsubstituted indole and may show reduced intensity due to the absence of a directly attached proton and long relaxation times. The C-3 signal is particularly upfield due to the influence of the adjacent nitrogen and the bromine atom.

-

Quaternary Carbons (C-3a, C-7a): These carbons, which lack attached protons, will typically show weaker signals. Their chemical shifts confirm the fusion of the pyrrole and benzene rings.

-

Methine Carbons (C-2, C-4, C-5, C-7): The remaining carbons with attached protons will appear at characteristic positions for an indole ring, with their exact shifts modulated by the bromine substituents.

Visualization of NMR Assignments

Caption: Predicted primary fragmentation pathway for 3,6-Dibromo-1H-indole in EI-MS.

Part 4: Self-Validating Experimental Protocols

The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental procedures. The following protocols are designed as self-validating systems for the analysis of 3,6-Dibromo-1H-indole.

Overall Spectroscopic Workflow

Caption: Integrated workflow for the structural elucidation of a novel compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of 3,6-Dibromo-1H-indole for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial. [1]2. Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex briefly to ensure complete dissolution.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detection coil (~4 cm).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds (a longer delay may be needed for quantitative integration).

-

Number of Scans: 16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: Set to ~240 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more), as ¹³C has a much lower natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Grind thoroughly to create a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is standardized to ensure fragmentation patterns are reproducible and comparable across different instruments. [6]3. Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to ensure detection of both the molecular ion cluster and key fragments.

-

Data Analysis: Examine the resulting spectrum for the molecular ion cluster (M, M+2, M+4) to confirm the molecular weight and the presence of two bromine atoms. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural characterization of 3,6-Dibromo-1H-indole is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the puzzle. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, and MS validates the molecular weight and elemental composition through its unique isotopic signature. By integrating the data from these three techniques and adhering to rigorous experimental protocols, researchers can establish the structure of this important synthetic building block with the highest degree of confidence.

References

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Herrebout, W. A., van der Veken, B. J., & Shriver, A. (2004). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Journal of the American Chemical Society, 126(15), 4834–4843. [Link]

-

LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]

-

Chemgate. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Agricultural and Food Chemistry, 69(47), 14325–14333. [Link]

-

Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(31), 15825-15832. [Link]

-

Golen, J. A., & Manke, D. R. (2016). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 1(1), x160002. [Link]

-

PubChem. (n.d.). 3,6-Dibromo-1H-indole. National Center for Biotechnology Information. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm). [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 6-Bromoindole. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 3,6-Dibromo-1H-indole from 1H-indole

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for converting 1H-indole into 3,6-dibromo-1H-indole, a valuable intermediate in medicinal chemistry and materials science. The synthesis of halogenated indoles is a cornerstone of modern heterocyclic chemistry, yet achieving specific regioselectivity on the indole scaffold presents significant challenges due to the differential reactivity of its positions. This document elucidates the mechanistic principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for the preparation of this key dibrominated indole derivative.

Introduction: The Significance of Brominated Indoles

The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the indole ring system dramatically alters its electronic properties and provides a synthetic handle for further functionalization through cross-coupling reactions. 3,6-Dibromo-1H-indole, in particular, serves as a versatile building block for the synthesis of more complex molecules, including marine alkaloids and potential therapeutic agents.[1]

However, the synthesis is not trivial. The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.[2] Consequently, direct bromination of 1H-indole invariably leads to 3-bromo-1H-indole.[3] Achieving substitution at the C6 position requires a strategic approach to overcome the innate reactivity of the C3 position. This guide details a reliable two-step synthetic sequence designed to control the regioselectivity of bromination.

Mechanistic Underpinnings of Indole Bromination

The synthesis of 3,6-dibromo-1H-indole hinges on the principles of electrophilic aromatic substitution. The indole system is an electron-rich heterocycle, and its reaction with an electrophile (like Br⁺) proceeds via a cationic intermediate, known as a sigma complex or arenium ion.

The exceptional reactivity of the C3 position is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge of the intermediate without disrupting the aromaticity of the benzene ring. The reaction mechanism for bromination at the C3 position is a classic two-step process involving the formation of this stabilized intermediate followed by deprotonation to restore aromaticity.[4]

To achieve the 3,6-disubstituted pattern starting from 1H-indole, a direct approach is inefficient due to the formation of multiple isomers. Therefore, a sequential strategy is employed:

-

Synthesis of the 6-Bromo-1H-indole Intermediate: This initial step is the most challenging, as it requires directing the bromine atom to the C6 position of the benzene portion of the indole. This is typically achieved by first protecting the more reactive sites (N1 and C3) or by using specific reaction conditions that favor substitution on the benzenoid ring.

-

Bromination of 6-Bromo-1H-indole: With the C6 position occupied, the subsequent bromination will overwhelmingly occur at the still highly activated C3 position. The electron-withdrawing effect of the C6-bromo substituent slightly deactivates the ring but does not alter the fundamental preference for C3 attack.

Synthetic Workflow Overview

The overall strategy involves a two-stage process, starting with the synthesis of the key 6-bromo-1H-indole intermediate, followed by a second bromination to yield the final product.

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 6-Bromo-1H-indole (Intermediate)

This protocol describes a method for the direct bromination of 1H-indole where the 6-bromo isomer is isolated from the resulting mixture. While other isomers are formed, careful control of conditions and chromatographic purification allows for the isolation of the desired intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1H-Indole | 117.15 | 10.0 g | 85.36 mmol | 1.0 |

| Bromine (Br₂) | 159.81 | 4.35 mL (13.6 g) | 85.36 mmol | 1.0 |

| Glacial Acetic Acid | 60.05 | 200 mL | - | - |

| Sodium Thiosulfate | 158.11 | - | - | - |

| Saturated Sodium Bicarbonate | - | - | - | - |

| Ethyl Acetate | 88.11 | - | - | - |

| Hexane | 86.18 | - | - | - |

| Silica Gel | - | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.0 g (85.36 mmol) of 1H-indole in 200 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

-

Bromine Addition: Prepare a solution of 4.35 mL (13.6 g, 85.36 mmol) of bromine in 50 mL of glacial acetic acid. Add this solution dropwise to the stirred indole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 hexane/ethyl acetate eluent.

-

Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form. Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color disappears.

-

Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Work-up: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of bromoindoles.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 95:5). The 6-bromo-1H-indole isomer typically elutes after the 3-bromo and 5-bromo isomers. Combine the fractions containing the desired product and evaporate the solvent to yield 6-bromo-1H-indole as a solid. The expected yield is typically in the range of 20-30%.

Characterization of 6-Bromo-1H-indole:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₈H₆BrN[5]

-

Molar Mass: 196.04 g/mol [5]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.65 (d, J=1.6 Hz, 1H, H7), 7.50 (d, J=8.4 Hz, 1H, H4), 7.25 (dd, J=8.4, 1.6 Hz, 1H, H5), 7.15 (m, 1H, H2), 6.45 (m, 1H, H3).

Part B: Synthesis of 3,6-Dibromo-1H-indole

This protocol details the selective bromination of the 6-bromo-1H-indole intermediate at the C3 position using N-Bromosuccinimide (NBS).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 6-Bromo-1H-indole | 196.04 | 5.0 g | 25.5 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.76 g | 26.7 mmol | 1.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

| Deionized Water | 18.02 | - | - | - |

| Diethyl Ether | 74.12 | - | - | - |

Procedure:

-

Reaction Setup: Dissolve 5.0 g (25.5 mmol) of 6-bromo-1H-indole in 100 mL of DMF in a 250 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

NBS Addition: Add 4.76 g (26.7 mmol) of N-Bromosuccinimide in small portions over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction completion by TLC.

-

Work-up: Pour the reaction mixture into 400 mL of ice-cold water. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel (eluting with dichloromethane) to afford pure 3,6-dibromo-1H-indole. Dry the final product under vacuum. The expected yield is typically >90%.

Characterization of 3,6-Dibromo-1H-indole:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₅Br₂N[6]

-

Molar Mass: 274.94 g/mol [6]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.60 (br s, 1H, NH), 7.70 (d, J=1.6 Hz, 1H, H7), 7.55 (d, J=2.4 Hz, 1H, H2), 7.45 (d, J=8.4 Hz, 1H, H4), 7.15 (dd, J=8.4, 1.6 Hz, 1H, H5).

Mechanistic Visualization of C3-Bromination

The bromination of 6-bromo-1H-indole with NBS proceeds via a standard electrophilic aromatic substitution mechanism at the electron-rich C3 position.

Caption: Electrophilic substitution mechanism at the C3 position.

Safety and Handling

The protocols described involve hazardous materials that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled.[7][8] Always handle liquid bromine in a fume hood while wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[9] Keep a solution of sodium thiosulfate readily available for quenching spills.[9]

-

N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetic acid is corrosive. Dichloromethane and DMF are harmful. Avoid inhalation of vapors and skin contact.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[10]

-

Waste Disposal: All halogenated organic waste must be collected in a designated container for proper disposal according to institutional guidelines. Aqueous waste from quenching and neutralization should be handled in accordance with local regulations.

Conclusion

The synthesis of 3,6-dibromo-1H-indole from 1H-indole is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. By first preparing and isolating the 6-bromo-1H-indole intermediate, the subsequent and more facile bromination at the C3 position can be performed cleanly and in high yield. The protocols and mechanistic insights provided in this guide offer a reliable and reproducible pathway for accessing this important synthetic building block, empowering further research and development in fields reliant on functionalized indole chemistry.

References

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistryOpen. Available at: [Link]

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]

-

Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available at: [Link]

-

Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]

-

Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. PubMed. Available at: [Link]

-

Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. The Journal of Organic Chemistry. Available at: [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]

-

Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Available at: [Link]

-

Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry (RSC Publishing). Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

-

Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (NIH). Available at: [Link]

-

3-Bromo-1h-indole | C8H6BrN. PubChem. Available at: [Link]

-

3,6-Dibromo-1h-indole | C8H5Br2N. PubChem. Available at: [Link]

-

Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Available at: [Link]

-

One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]

-

5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Available at: [Link]

-

One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Chemistry – An Asian Journal. Available at: [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. SpringerLink. Available at: [Link]

-

6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed. Available at: [Link]

- CN104292145A - Preparation method of 6-bromoindole derivative. Google Patents.

-

6-Bromoindole | C8H6BrN. PubChem. Available at: [Link]

Sources

- 1. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,6-Dibromo-1h-indole | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 10. dollycorporation.com [dollycorporation.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Dibromoindoles for Drug Development

Foreword: The Crucial Role of Solid-State Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, a molecule's journey from a promising candidate to a viable therapeutic is arduous and multifaceted. While in-vitro and in-vivo activities are paramount, the solid-state properties of an active pharmaceutical ingredient (API) are a critical determinant of its success. The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical properties such as solubility, stability, bioavailability, and manufacturability. For researchers, scientists, and drug development professionals, a profound understanding of this crystalline architecture is not merely academic—it is a cornerstone of rational drug design and successful pharmaceutical formulation.

Dibromoindoles represent a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms into the indole scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the methods used to elucidate the crystal structure of dibromoindoles, offering field-proven insights into experimental design, data interpretation, and the strategic application of this knowledge in the pharmaceutical sciences.

The Foundation: Obtaining High-Quality Single Crystals of Dibromoindoles

The unequivocal prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. This initial step is often the most challenging and empirical part of the process, blending scientific principle with artisanal skill. The goal is to create a supersaturated solution from which the dibromoindole molecules can slowly precipitate in an ordered, crystalline fashion.

Causality in Solvent Selection

The choice of solvent is the most critical variable in crystallization. An ideal solvent will dissolve the dibromoindole compound sparingly at room temperature but completely at an elevated temperature. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

-

Polarity Matching: Consider the polarity of the specific dibromoindole derivative. The presence of the N-H group in the indole ring allows for hydrogen bonding, while the bromine atoms introduce halogen bonding capabilities. Solvents that can engage in these interactions without being overly solvating are often good starting points. A screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane) is a standard empirical approach.

-

Solvent Mixtures: Often, a single solvent does not provide the ideal solubility profile. In such cases, a binary or even ternary solvent system can be employed. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a "poor" solvent (or "anti-solvent," in which it is insoluble) until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.

Proven Crystallization Methodologies for Organic Compounds

Several techniques can be employed to achieve the slow cooling or solvent concentration necessary for crystal growth. The choice of method is dictated by the thermal stability and solubility characteristics of the dibromoindole.

-

Slow Evaporation: This is the simplest method, where a saturated solution of the dibromoindole is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This technique is suitable for compounds that are not sensitive to air or moisture.

-

Slow Cooling: A saturated solution at a high temperature is gradually cooled. To promote the formation of large, well-defined crystals, the cooling rate should be as slow as possible. Insulating the flask can help achieve this.

-

Vapor Diffusion: This technique is particularly useful for small quantities of material. The dibromoindole is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of the dibromoindole and inducing crystallization.

-

Solvent Layering: A solution of the dibromoindole in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization of a Generic Dibromoindole by Slow Cooling

-

Preparation: Place the impure solid dibromoindole into an Erlenmeyer flask.

-

Dissolution: Add a small amount of a pre-heated solvent to the flask and swirl. Place the flask on a hot plate to maintain the temperature. Continue adding the hot solvent dropwise until the solid is completely dissolved.

-

Cooling: Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. To further slow the cooling process, the flask can be placed in an insulated container.

-

Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the compound.

-

Complete Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly. A vacuum oven at a temperature well below the compound's melting point is often used.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The "Why": The Physics Behind Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays. The electrons of the atoms in the crystal lattice scatter the incident X-rays. When the scattered waves interfere constructively, they produce a diffracted beam of a specific intensity at a specific angle. This constructive interference is described by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. By systematically rotating the crystal and collecting the intensities and positions of thousands of these diffracted beams, a complete map of the electron density within the crystal can be constructed.

Experimental Workflow: From Crystal to Structure

The process of obtaining a crystal structure can be broken down into a series of well-defined steps.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal and protect it from the low temperatures used during data collection.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles, collecting diffraction images at each step.

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This step involves integrating the intensity of each spot and applying corrections for experimental factors. The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each diffracted beam.

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved to convert the measured diffraction intensities into an initial electron density map. For small molecules like dibromoindoles, "direct methods" are typically successful. These methods use statistical relationships between the intensities of strong reflections to determine the phases.

-

Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the final model is assessed using metrics like the R-factor.

The final output of this process is a Crystallographic Information File (CIF), a standard text file format that contains all the information about the crystal structure and the diffraction experiment.

Deeper Insights: Hirshfeld Surface Analysis

While SC-XRD provides the precise coordinates of atoms, Hirshfeld surface analysis offers a powerful graphical method to visualize and quantify the intermolecular interactions that govern the crystal packing.

The Concept: Partitioning Crystal Space

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the regions where the electron density of the molecule is greater than that of all other molecules combined. This surface effectively partitions the crystal into molecular volumes.

Visualizing Interactions with dnorm

A key property mapped onto the Hirshfeld surface is the normalized contact distance, or dnorm . This value is calculated from di (the distance from the surface to the nearest atom inside) and de (the distance from the surface to the nearest atom outside). The dnorm surface is colored to highlight intermolecular contacts:

-

Red spots: Indicate contacts shorter than the van der Waals radii sum, representing strong interactions like hydrogen and halogen bonds.

-

White areas: Represent contacts approximately equal to the van der Waals radii.

-

Blue areas: Indicate contacts longer than the van der Waals radii.

Quantifying Interactions with 2D Fingerprint Plots

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots di against de, and the distribution and shape of the points are characteristic of specific interaction types. By decomposing the full fingerprint plot, the percentage contribution of different types of contacts (e.g., H···H, Br···H, C···H) to the overall crystal packing can be quantified.

Workflow for Hirshfeld Surface Analysis

Caption: A typical workflow for performing Hirshfeld surface analysis.

Interpreting the Data: Key Structural Features of Dibromoindoles

The analysis of dibromoindole crystal structures consistently reveals the importance of specific non-covalent interactions in directing their solid-state assembly.

The Role of Halogen Bonding

The bromine atoms in dibromoindoles are not merely bulky substituents; they are key players in the crystal packing through halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In dibromoindole crystals, common halogen bonds include:

-

Br···Br interactions: These can help to stabilize the packing of molecules.

-

Br···O and Br···N interactions: Where other functional groups are present, these can be significant structure-directing interactions.

-

C-Br···π interactions: The interaction of a bromine atom with the electron-rich π-system of an adjacent indole ring is a frequently observed motif.

Hydrogen Bonding and π-π Stacking

The indole N-H group is a classic hydrogen bond donor, and it readily forms N-H···O or N-H···N hydrogen bonds if suitable acceptors are present. Furthermore, the planar aromatic indole core facilitates π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.

Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same API can have vastly different properties, impacting its therapeutic efficacy. Crystal structure analysis is the only definitive way to identify and characterize different polymorphic forms. The subtle interplay of the intermolecular forces described above can lead to different packing arrangements under varying crystallization conditions. For drug development, it is crucial to identify the most stable polymorph to ensure consistency and predictability of the drug product.

| Parameter | Significance in Drug Development | Analytical Insight Provided |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal; related to density and packing efficiency. | Fundamental output of SC-XRD; allows for identification of different polymorphs. |

| Space Group | Describes the symmetry elements within the crystal. | Provides information on the chirality and packing symmetry of the molecules. |

| Bond Lengths & Angles | Confirms the molecular connectivity and conformation. | Verifies the chemical structure and identifies any unusual geometric features. |

| Intermolecular Contacts | Dictates crystal packing, solubility, and stability. | Identified and quantified by SC-XRD and Hirshfeld surface analysis. |

| Polymorphism | Affects bioavailability, stability, and manufacturability. | Different polymorphs will have distinct crystal structures, identifiable by SC-XRD. |

Conclusion: From Atomic Coordinates to Better Medicines

The crystal structure analysis of dibromoindoles is a powerful, data-rich endeavor that provides indispensable knowledge for the modern drug development professional. By moving beyond a simple determination of chemical structure to a detailed understanding of the solid-state architecture, we can make informed decisions that de-risk the development process. The detailed protocols and analytical frameworks presented in this guide—from the art of crystallization to the quantitative insights of Hirshfeld surface analysis—empower researchers to control and exploit the solid-state properties of these promising therapeutic agents. Ultimately, a thorough understanding of the crystal structure is a critical step in the rational design of safer, more effective, and more reliable medicines.

References

Unlocking the Therapeutic Potential of the Ocean's Depths: A Technical Guide to the Biological Activity of Marine-Derived Dibromoindoles

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released, detailing the significant biological activities of marine-derived dibromoindoles. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a thorough exploration of the anticancer, antimicrobial, and other pharmacological properties of this promising class of natural compounds. Sourced from a diverse array of marine organisms, including sponges, molluscs, and algae, these unique chemical entities are at the forefront of novel therapeutic discovery.[1][2][3][4]

The guide offers a detailed examination of the mechanisms of action through which dibromoindoles exert their effects, with a particular focus on their potent anticancer and antimicrobial activities. It provides field-proven insights into experimental design and causality, ensuring that the described protocols are robust and self-validating.

Potent Anticancer Activity: Targeting Key Oncogenic Pathways

Marine-derived dibromoindoles have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2][3] This guide delves into the molecular mechanisms underpinning their anticancer effects, including the induction of apoptosis and the inhibition of critical signaling pathways.

One of the key targets for some brominated indole derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in cell proliferation and survival.[5] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain marine indole compounds act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the intracellular catalytic domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and disrupts downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7]

The guide provides detailed protocols for assessing the in vitro anticancer activity of these compounds, including the Sulforhodamine B (SRB) and MTT assays, which are robust methods for determining cell viability and proliferation.[7][8][9][10][11][12][13][14][15][16]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected marine-derived dibromoindoles and related compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Source Organism/Method | Reference |

| Dibromophakellstatin | Ovarian (OVXF 899L) | 0.60 | Marine Sponge | [17] |

| Dibromophakellstatin | Glioblastoma (CNXF 498NL) | 0.93 | Marine Sponge | [17] |

| Dibromophakellstatin | Non-small cell lung (LXF 529L) | 0.96 | Marine Sponge | [17] |

| Dibromophakellstatin | Uterus (UXF 1138L) | 1.21 | Marine Sponge | [17] |

| Gelliusines A and B | KB, P-388, HT-29, NSCLCN-6 | 10-20 µg/mL | Marine Sponge (Gellius sp.) | [2] |

| Dragmacidin | P-388 | 15 µg/mL | Marine Sponge (Dragmacidin sp.) | [2] |

| Dragmacidin | A-549 (lung), HCT-8 (colon), MDAMB (mammary) | 1-10 µg/mL | Marine Sponge (Dragmacidin sp.) | [2] |

| Topsentin B1 | NSCLC-N6 (lung) | 12.0 µg/mL | Marine Sponge (Rhaphisia lacazei) | [2] |

| Topsentin B2 | NSCLC-N6 (lung) | 6.3 µg/mL | Marine Sponge (Rhaphisia lacazei) | [2] |

| 5-Bromometagenediindole B | MCF-7, B16, CNE-2, BEL-7402, HT-1080 | Moderate | Engineered E. coli | [3] |

| Saccharomonosporine A | HT-29 (colon) | 3.6 | Co-culture of Saccharomonospora sp. and Dietzia sp. | [3] |

| Saccharomonosporine A | HL-60 (leukemia) | 2.8 | Co-culture of Saccharomonospora sp. and Dietzia sp. | [3] |

Broad-Spectrum Antimicrobial and Anti-Biofilm Properties

The guide also highlights the significant antimicrobial potential of marine dibromoindoles. With the rise of multidrug-resistant pathogens, the discovery of novel antimicrobial agents is a critical area of research. These marine compounds have shown inhibitory effects against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][18]

The antimicrobial mechanism of action for some of these compounds involves the disruption of bacterial cell membranes. For instance, certain 6-bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[18]

Furthermore, marine bisindole alkaloids have demonstrated potent anti-biofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds such as 2,2-bis(6-bromo-3-indolyl) ethylamine have been shown to not only inhibit the formation of biofilms but also to disaggregate pre-formed biofilms of clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.[19][20][21]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound. The following table presents MIC values for selected marine-derived brominated indoles.

| Compound | Microorganism | MIC (µg/mL) | Source Organism/Method | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | Tunicate (Didemnum candidum) | [19] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | Tunicate (Didemnum candidum) | [19] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | Tunicate (Didemnum candidum) | [19] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Aspergillus flavus | 16 | Tunicate (Didemnum candidum) | [6] |

| Tyrian purple precursors | Staphylococcus aureus | Zone of inhibition observed | Muricid snail (Plicopurpura patula) | [1] |

| 6-Bromoindolglyoxylamide derivative (polyamine) | Staphylococcus aureus | Intrinsic activity | Synthetic | [18] |

| 6-Bromoindolglyoxylamide derivative (polyamine) | Pseudomonas aeruginosa | Antibiotic enhancing properties | Synthetic | [18] |

Experimental Protocols and Methodologies

A core component of this technical guide is the detailed, step-by-step methodologies for evaluating the biological activities of marine-derived dibromoindoles. These protocols are designed to be easily implemented in a laboratory setting.

Protocol 1: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol outlines the SRB assay, a colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9][10][11][12]

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and then add Tris buffer to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density at 515 nm using a microplate reader.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Controls: Include positive (microorganism with a known antibiotic), negative (microorganism with no compound), and sterility (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Mechanisms of Action

To further elucidate the biological processes affected by marine dibromoindoles, the guide includes diagrams of key signaling pathways and experimental workflows generated using Graphviz.

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by a dibromoindole TKI.

Apoptosis Induction Pathway

Caption: Proposed mechanism of apoptosis induction by marine dibromoindoles.

Structure-Activity Relationships: The Role of Bromination

The guide also explores the structure-activity relationships (SAR) of these compounds, providing insights into how their chemical structure influences their biological effects. The presence and position of bromine atoms on the indole ring are critical for their activity. For instance, in some bis-indole alkaloids, dibromination has been shown to enhance cytotoxicity.[5] Conversely, for certain anti-inflammatory indoles, the position of the bromine atom significantly affects activity, with 5-bromo substitution being more potent than 6- or 7-bromo substitutions.[18] Understanding these relationships is crucial for the rational design and synthesis of more potent and selective therapeutic agents.[22][23][24][25][26]

Future Directions

Marine-derived dibromoindoles represent a vast and largely untapped resource for the discovery of novel therapeutic agents. This technical guide serves as a critical resource for researchers in the field, providing the foundational knowledge and practical methodologies necessary to advance the exploration and development of these promising marine natural products. Further research into their mechanisms of action, in vivo efficacy, and safety profiles will be essential to translate these fascinating molecules from the ocean depths to clinical applications.

References

A complete list of references with clickable URLs is provided at the end of this guide for verification and further reading.

References

-

Purrington, C. (n.d.). Antimicrobial activity of Tyrian purple precursors of the American muricid Plicopurpura patula. ResearchGate. Retrieved from [Link]

-

THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). Retrieved from [Link]

-

El Sayed, K. A., Hamann, M. T., Hashish, N. E., Shier, W. T., Kelly, M., & Perry, T. L. (2001). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Acta pharmaceutica (Zagreb, Croatia), 51(3), 139–163. Retrieved from [Link]

-

Gao, S. S., Li, X. M., Zhang, Y., Li, C. S., Cui, C. M., & Wang, B. G. (2021). Marine Indole Alkaloids-Isolation, Structure and Bioactivities. Marine drugs, 19(12), 658. Retrieved from [Link]

-

Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Retrieved from [Link]

-

Gao, C., Chen, Y., Wang, Y., Song, Z., & Ma, L. (2020). Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. Archiv der Pharmazie, 353(8), e2000085. Retrieved from [Link]

-

Houghton, P., Fang, R., Techatanawat, I., & Steventon, G. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods (San Diego, Calif.), 42(4), 377–387. Retrieved from [Link]

-

Aiello, A., Fattorusso, E., Imperatore, C., Luciano, P., & Menna, M. (2011). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. Marine drugs, 9(12), 2484–2515. Retrieved from [Link]

-

Favi, G., Baffone, W., Campana, R., et al. (2019). Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to control and prevent fungal growth on building material: a potential antifungal agent. ResearchGate. Retrieved from [Link]

-

Structure-activity relationship of bis(indolyl)imidazole alkaloidsa. (n.d.). ResearchGate. Retrieved from [Link]

-

Cocklin, S., Chen, Z., Yu, F., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS medicinal chemistry letters, 5(10), 1109–1114. Retrieved from [Link]

-

Jayalath, P., & Gunasekera, S. P. (2020). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Marine drugs, 18(10), 513. Retrieved from [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Retrieved from [Link]

-

El-Demerdash, A., Atanasov, A. G., & Shoyama, Y. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine drugs, 19(2), 97. Retrieved from [Link]

-

Campana, R., Favi, G., Baffone, W., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Microorganisms, 7(2), 28. Retrieved from [Link]

-

Song, X., Zang, L., Li, J., et al. (2014). Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea. Marine drugs, 12(5), 2887–2900. Retrieved from [Link]

-

Bromine-containing alkaloids from the marine sponge Penares sp.. (n.d.). ResearchGate. Retrieved from [Link]

-

Thongchai, P., Liawruangrath, S., Liawruangrath, B., & Kiatisevi, S. (2013). Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. Retrieved from [Link]

-

Handayani, D., Rivai, H., & Hutabarat, M. (2021). MTT assay of the extracts of fungi isolated from marine sponge Haliclona sp. against HT29 colon cancer cells. ResearchGate. Retrieved from [Link]

-

Tyrian purple. (n.d.). Wikipedia. Retrieved from [Link]

-

Copp, B. R., Berrue, F., El-Naggar, H., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(13), 2795–2803. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Gao, Y., Li, S., Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules (Basel, Switzerland), 27(17), 5488. Retrieved from [Link]

-

6,6'-Dibromoindigo. (n.d.). Wikipedia. Retrieved from [Link]

-

Nasser, R. A., Hawash, M. Y., Al-Moyed, K. A., & Al-Wesabi, E. A. (2023). The Antibacterial Action of Safranin and Gentian Violet. Cureus, 15(10), e46713. Retrieved from [Link]

-

Buy 6,6-Dibromoindigo | 19201-53-7. (n.d.). Retrieved from [Link]

-

Antimicrobial activity of violacein pigment from C. violaceum PDF23 and its potential for antibacterial textile preparation. (n.d.). ResearchGate. Retrieved from [Link]

-

Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine 1 and its synthetic derivatives: a new class of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Bar, G., Logé, C., Giraud, F., et al. (2001). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales pharmaceutiques francaises, 59(1), 39–47. Retrieved from [Link]

-

Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Molecules (Basel, Switzerland), 15(8), 5561–5580. Retrieved from [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). ResearchGate. Retrieved from [Link]

-

AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6 -DIBROMOINDIGO (TYRIAN PURPLE). (n.d.). Retrieved from [Link]

-

The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in. (n.d.). LRMH. Retrieved from [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Anti-cancer agents in medicinal chemistry, 22(16), 2931–2952. Retrieved from [Link]

-

da S. A., J., de S. F., J., & de Andrade, J. B. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 75(1), 129–136. Retrieved from [Link]

-

Campana, R., Favi, G., Baffone, W., et al. (2019). (PDF) Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. Retrieved from [Link]

-

Eom, H. J., Kang, Y. M., Lee, S. K., & Kim, Y. C. (2020). Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Journal of industrial microbiology & biotechnology, 47(11), 903–910. Retrieved from [Link]

-

Favi, G., Baffone, W., Campana, R., et al. (2019). Marine Bisindole Alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to Control and Prevent Fungal Growth on Building Material: A Potential Antifungal Agent. Marine drugs, 17(5), 296. Retrieved from [Link]

-